molecular formula C11H18Cl2FN3 B7953499 Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride

Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B7953499
M. Wt: 282.18 g/mol
InChI Key: ACLHPCOJMFHZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is a chemical compound with the molecular formula C11H16FN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)phenylamine
  • 1-(4-Amino-2-fluorophenyl)-4-methylpiperazine
  • 3-Fluoro-4-(4-methyl-1-piperazinyl)benzenaMine

Uniqueness

Benzenamine, 3-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a fluorine atom and a piperazine ring makes it a valuable intermediate in pharmaceutical synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;;/h2-3,8H,4-7,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLHPCOJMFHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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